COG 133 is a synthetic peptide that serves as a mimetic of Apolipoprotein E, specifically designed to interact with the low-density lipoprotein receptor-related protein. This compound is primarily studied for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, and in conditions associated with inflammation and demyelination, such as multiple sclerosis. The peptide has garnered attention due to its unique biological activities, including modulation of immune responses and neuroprotection.
COG 133 was developed as a fragment of Apolipoprotein E, which is synthesized mainly in the liver but also in the brain and other tissues. The peptide's sequence is derived from the functional domains of Apolipoprotein E, which plays a crucial role in lipid metabolism and neuronal function. The compound is commercially available from various suppliers, including BioCrick, which provides detailed specifications and quality control measures for research purposes .
COG 133 falls under the category of neuropeptides and therapeutic agents. It is classified as an Apolipoprotein E mimetic peptide due to its structural and functional similarities to Apolipoprotein E. Its chemical classification includes:
The synthesis of COG 133 typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner on a solid support. This technique allows for precise control over the sequence and modifications of the peptide.
COG 133 has a complex structure characterized by its specific amino acid sequence: Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-amide. The presence of various functional groups contributes to its biological activity.
COG 133 participates in several biochemical interactions:
The binding affinity and kinetics of these interactions can be studied using techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET).
COG 133 exerts its effects through multiple mechanisms:
Research indicates that COG 133 significantly reduces symptoms in models of experimental autoimmune encephalomyelitis, highlighting its potential therapeutic role in multiple sclerosis .
COG 133 has several promising applications in scientific research:
CAS No.: 22054-14-4
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.: 2361643-62-9